![molecular formula C24H39ClO2 B14339235 2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]octanoyl chloride CAS No. 99346-58-4](/img/structure/B14339235.png)
2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]octanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]octanoyl chloride is an organic compound with the molecular formula C24H39ClO2. This compound is known for its unique structure, which includes a phenoxy group substituted with two 2-methylbutan-2-yl groups and an octanoyl chloride moiety. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]octanoyl chloride typically involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with octanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated using automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]octanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Anhydrous, room temperature to reflux
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Aplicaciones Científicas De Investigación
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]octanoyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]octanoyl chloride involves the acylation of nucleophilic sites on target molecules. The acyl chloride group reacts with nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters. This modification can alter the properties and functions of the target molecules, making it useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride: Similar structure but with a propanoyl chloride group instead of an octanoyl chloride group.
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]acetic acid: Contains an acetic acid group instead of an acyl chloride group.
Bis[2,4-bis(2-methylbutan-2-yl)phenyl] phosphite: Contains a phosphite group instead of an acyl chloride group.
Uniqueness
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]octanoyl chloride is unique due to its specific combination of a phenoxy group substituted with two 2-methylbutan-2-yl groups and an octanoyl chloride moiety. This structure imparts distinct reactivity and properties, making it valuable for specific applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
99346-58-4 |
|---|---|
Fórmula molecular |
C24H39ClO2 |
Peso molecular |
395.0 g/mol |
Nombre IUPAC |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]octanoyl chloride |
InChI |
InChI=1S/C24H39ClO2/c1-8-11-12-13-14-21(22(25)26)27-20-16-15-18(23(4,5)9-2)17-19(20)24(6,7)10-3/h15-17,21H,8-14H2,1-7H3 |
Clave InChI |
DOLQSVPDGHEKEN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C(=O)Cl)OC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


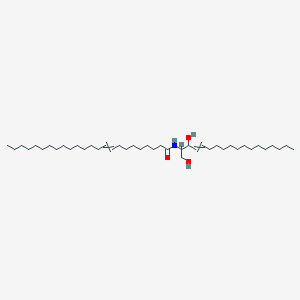
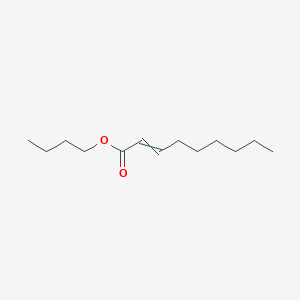
![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)
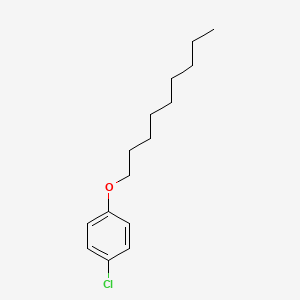
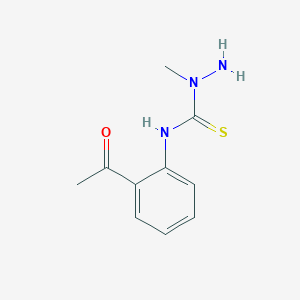
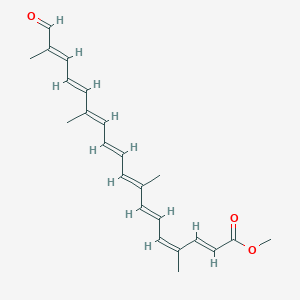
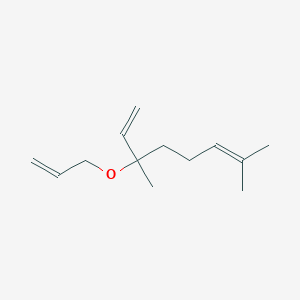
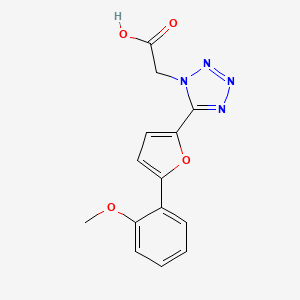
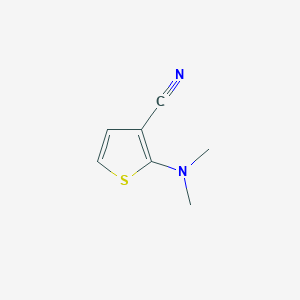
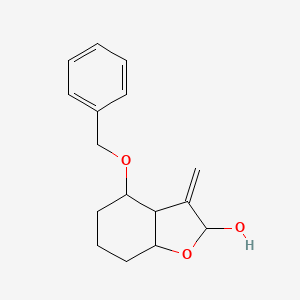

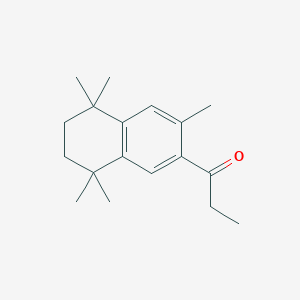
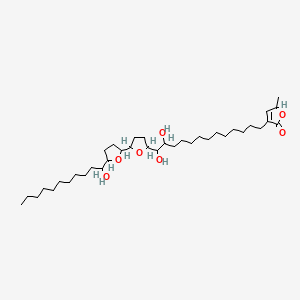
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)
